molecular formula C14H19N3O B2367985 5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine CAS No. 1856049-32-5

5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine

Cat. No.: B2367985
CAS No.: 1856049-32-5
M. Wt: 245.326
InChI Key: GCNUYVPWZZLYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine, also known as DMEMPA, is a chemical compound that has been widely used in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. DMEMPA has been shown to exhibit significant biological activity, making it a promising candidate for further research.

Mechanism of Action

5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has been shown to inhibit the activity of AChE by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in the levels of this neurotransmitter in the brain. This compound has also been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including an increase in acetylcholine levels in the brain, inhibition of AChE activity, and induction of apoptosis in tumor cells. This compound has also been shown to exhibit antioxidant activity, which may have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has several advantages for use in lab experiments, including its well-documented synthesis method and its ability to exhibit significant biological activity. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine, including its potential use in the treatment of Alzheimer's disease and cancer. Further research is also needed to fully understand its mechanism of action and potential toxicity. This compound may also have potential applications in the field of neuroprotection, as well as in the treatment of other diseases such as Parkinson's disease and Huntington's disease.
In conclusion, this compound is a promising compound that has exhibited significant biological activity in scientific research. Its well-documented synthesis method and potential therapeutic applications make it a candidate for further research in the field of medicine. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine can be synthesized using various methods, including the reaction of 2,4-dimethylphenol with ethyl 2-chloroacetate to form ethyl 2-(2,4-dimethylphenoxy)acetate. This intermediate can then be reacted with hydrazine hydrate to yield this compound. Other methods include the reaction of 2,4-dimethylphenol with ethyl acetoacetate and hydrazine hydrate. The synthesis of this compound has been well-documented in the scientific literature.

Scientific Research Applications

5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has been used in various scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and inhibitors of this enzyme have been shown to have potential therapeutic applications in the treatment of Alzheimer's disease. This compound has also been shown to exhibit antitumor activity, making it a promising candidate for further research in the field of oncology.

Properties

IUPAC Name

5-[(2,4-dimethylphenoxy)methyl]-1-ethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-4-17-12(8-14(15)16-17)9-18-13-6-5-10(2)7-11(13)3/h5-8H,4,9H2,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNUYVPWZZLYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)COC2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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